1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl-
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Overview
Description
1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- is a derivative of anthraquinone, an aromatic organic compound. This compound is known for its unique structure, which includes three hydroxyl groups and a methyl group attached to the anthracenedione core. It is a yellow crystalline solid that is poorly soluble in water but soluble in organic solvents.
Preparation Methods
The synthesis of 1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene using chromium (VI) as the oxidant.
Friedel-Crafts Reaction: This reaction involves the use of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3) to produce substituted anthraquinones.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation.
Acid-Catalyzed Dimerization of Styrene: This method involves the dimerization of styrene to give a 1,3-diphenylbutene, which can then be transformed into anthraquinone.
Chemical Reactions Analysis
1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction with copper can yield anthrone.
Scientific Research Applications
1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- involves its role as a redox catalyst. It can undergo single electron transfer (SET) reactions, oxidizing the reducing end of polysaccharides in pulp, thereby protecting them from alkaline degradation . Additionally, it has been shown to inhibit DNA, which may contribute to its antiviral properties .
Comparison with Similar Compounds
1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl- can be compared with other similar compounds:
1,2,4-Trihydroxy-9,10-anthracenedione:
1,4,5,7-Tetrahydroxy-2-methyl-9,10-anthracenedione: This compound has an additional hydroxyl group compared to 1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl-.
1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione:
These comparisons highlight the unique structure and properties of 1,4-Anthracenedione, 5,7,10-trihydroxy-2-methyl-, making it a valuable compound for various applications.
Properties
CAS No. |
61281-28-5 |
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Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
5,7,10-trihydroxy-2-methylanthracene-1,4-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-10(17)13-9(14(6)19)4-7-3-8(16)5-11(18)12(7)15(13)20/h2-5,16,18,20H,1H3 |
InChI Key |
XVGYWSAHYKQJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2C1=O)O)O)O |
Origin of Product |
United States |
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